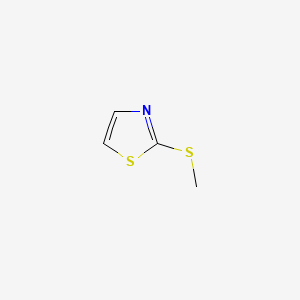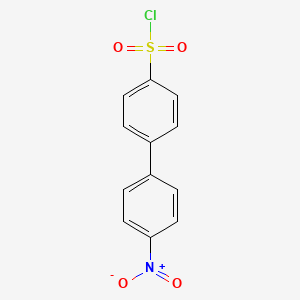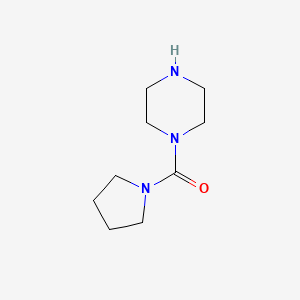
Potassium (2-nitrophenyl)trifluoroborate
Descripción general
Descripción
Potassium (2-nitrophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Mecanismo De Acción
Target of Action
Potassium (2-nitrophenyl)trifluoroborate is a versatile and stable boronic acid surrogate . It is primarily targeted in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, making this compound an essential reagent in organic chemistry .
Mode of Action
The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in Suzuki-Miyaura cross-coupling reactions . The this compound compound provides a boron atom that forms a bond with an organic halide or pseudohalide in the presence of the catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds via Suzuki-Miyaura cross-coupling reactions . The downstream effects include the formation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The molecular and cellular effects of the action of this compound are seen in the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide variety of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under many commonly used and harsh reaction conditions . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . The compound’s efficacy in Suzuki-Miyaura cross-coupling reactions can also be affected by the choice of catalyst and the reaction conditions .
Métodos De Preparación
Potassium (2-nitrophenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). This method involves the conversion of boronic acids to trifluoroborate salts, which are stable and easy to handle . The general reaction scheme is as follows:
RB(OH)2+KHF2→K[RBF3]+H2O
In industrial settings, the preparation of this compound follows similar synthetic routes but may involve optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
Potassium (2-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile and reacts with electrophiles without the need for transition-metal catalysts.
Suzuki-Miyaura Coupling: This is one of the most common reactions involving organotrifluoroborates.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
Potassium (2-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Potassium (2-nitrophenyl)trifluoroborate can be compared with other organotrifluoroborates such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium cyclohexyltrifluoroborate These compounds share similar stability and reactivity profiles but differ in their specific applications and the nature of the R group attached to the boron atom .
This compound stands out due to the presence of the nitrophenyl group, which can impart unique electronic and steric properties, making it suitable for specific synthetic applications .
Propiedades
IUPAC Name |
potassium;trifluoro-(2-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-3-1-2-4-6(5)11(12)13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHYOFKWMHZKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382338 | |
| Record name | Potassium (2-nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-64-2 | |
| Record name | Potassium (2-nitrophenyl)trifluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-nitrophenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)













